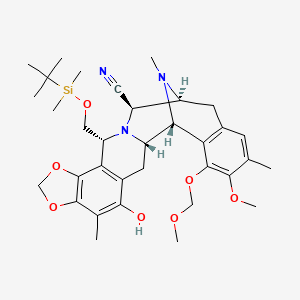
(6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) is a complex organic molecule with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and the presence of a tert-butyldimethylsilyl (TBDMS) group, which is often used as a protecting group in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) typically involves multiple steps, starting from simpler organic molecules. The key steps often include the formation of the core structure followed by the introduction of the TBDMS group. Common reagents used in these reactions include silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and bases like imidazole or pyridine to facilitate the silylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as chromatography to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the TBDMS group is present.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) exerts its effects involves its interaction with specific molecular targets. The TBDMS group acts as a protecting group, preventing unwanted reactions at certain positions of the molecule during synthetic processes. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
- (4R-cis)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
The uniqueness of (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) lies in its specific stereochemistry and the presence of the TBDMS group. This combination allows for selective protection and deprotection steps in synthetic routes, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C34H47N3O7Si |
|---|---|
Peso molecular |
637.8 g/mol |
Nombre IUPAC |
(1R,2S,13R,15R,16S)-13-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-21-methoxy-22-(methoxymethoxy)-6,20,24-trimethyl-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4(12),5,7(11),18(23),19,21-hexaene-15-carbonitrile |
InChI |
InChI=1S/C34H47N3O7Si/c1-18-11-20-12-22-24(14-35)37-23(28(36(22)6)26(20)32(30(18)40-8)41-16-39-7)13-21-27(25(37)15-44-45(9,10)34(3,4)5)33-31(42-17-43-33)19(2)29(21)38/h11,22-25,28,38H,12-13,15-17H2,1-10H3/t22-,23-,24-,25-,28-/m0/s1 |
Clave InChI |
YGNVHJMSBZNMAV-VEBUABNOSA-N |
SMILES isomérico |
CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)C#N)CO[Si](C)(C)C(C)(C)C)C6=C(C(=C5O)C)OCO6)C(=C1OC)OCOC |
SMILES canónico |
CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CO[Si](C)(C)C(C)(C)C)C6=C(C(=C5O)C)OCO6)C(=C1OC)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


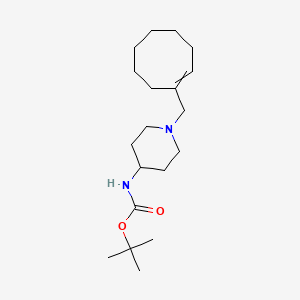
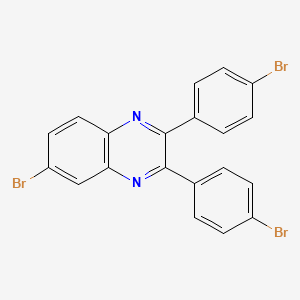
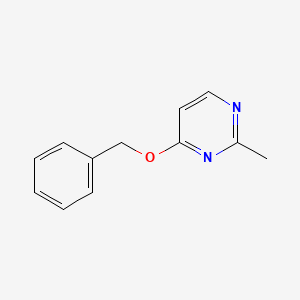
![3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14113583.png)


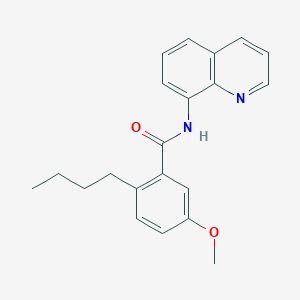
![4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B14113626.png)
![sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate](/img/structure/B14113630.png)
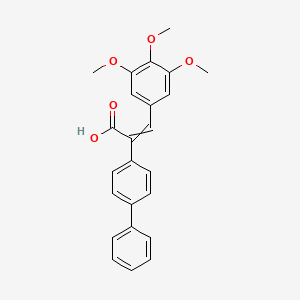
![1-(4-(tert-butyl)benzyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113636.png)
![2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B14113641.png)
![(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14113644.png)

